![molecular formula C15H18N2O3 B10899059 5-{[4-(Propan-2-yl)phenoxy]methyl}furan-2-carbohydrazide](/img/structure/B10899059.png)
5-{[4-(Propan-2-yl)phenoxy]methyl}furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(Propan-2-yl)phenoxy]methyl}furan-2-carbohydrazide is an organic compound with a complex structure that includes a furan ring, a phenoxy group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Propan-2-yl)phenoxy]methyl}furan-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 5-{[4-(Propan-2-yl)phenoxy]methyl}furan-2-carboxylic acid. This intermediate can be synthesized through a series of reactions, including the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Propan-2-yl)phenoxy]methyl}furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-{[4-(Propan-2-yl)phenoxy]methyl}furan-2-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[4-(Propan-2-yl)phenoxy]methyl}furan-2-carbohydrazide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-{[4-(2-Phenyl-2-propanyl)phenoxy]methyl}-2-furoic acid: This compound has a similar structure but with a phenyl group instead of a propan-2-yl group.
5-[(4-Isopropylphenoxy)methyl]-2-furoic acid: Another similar compound with slight variations in the functional groups.
Uniqueness
5-{[4-(Propan-2-yl)phenoxy]methyl}furan-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
5-[(4-propan-2-ylphenoxy)methyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)11-3-5-12(6-4-11)19-9-13-7-8-14(20-13)15(18)17-16/h3-8,10H,9,16H2,1-2H3,(H,17,18) |
InChI Key |
JHFBWCRBDRTZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.